molecular formula C6H6ClN3O2 B1455043 6-Chloro-4-methyl-3-nitropyridin-2-amine CAS No. 863878-22-2

6-Chloro-4-methyl-3-nitropyridin-2-amine

Cat. No. B1455043
CAS RN: 863878-22-2
M. Wt: 187.58 g/mol
InChI Key: LPKQALYNXQIMFD-UHFFFAOYSA-N
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Description

6-Chloro-4-methyl-3-nitropyridin-2-amine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It has been shown to have anti-viral potency .


Synthesis Analysis

This compound can act as the intermediate in the synthesis of various derivatives and pharmaceutically active compounds . It is involved in the preparation of compounds used in the treatment of proliferative disorders and other diseases or conditions where aurora kinase and/or FLT3 activity is implicated .


Molecular Structure Analysis

The molecular formula of this compound is C6H6ClN3O2 .


Chemical Reactions Analysis

This chemical can act as the intermediate in the synthesis of 5-amino-azaoxindole derivatives . It may also be involved in the preparation of pharmaceutically active compounds that can be used in the treatment of proliferative disorders .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 187.59 . It is slightly soluble in water and soluble in dimethyl sulfoxide and chloroform .

Scientific Research Applications

6-Chloro-4-methyl-3-nitropyridin-2-amine has a variety of scientific research applications. It can be used as a reagent in the synthesis of other compounds, such as 2-amino-6-chloro-4-methyl-3-nitropyridine and 1-amino-6-chloro-4-methyl-3-nitropyridine. It has also been used as a substrate for the synthesis of a number of other compounds, such as 4-methyl-3-nitropyridine-2-carbaldehyde and 4-methyl-3-nitropyridine-2-carboxylic acid. Additionally, this compound has been used in the synthesis of a variety of pharmaceuticals and other chemicals.

Mechanism of Action

6-Chloro-4-methyl-3-nitropyridin-2-amine has a variety of biochemical and physiological effects. It is believed to act by inhibiting the enzyme nitric oxide synthase, which is responsible for the production of nitric oxide. Inhibition of nitric oxide synthase results in decreased nitric oxide levels, which in turn can lead to a variety of physiological effects, including decreased blood pressure, improved blood flow, and improved cognitive function.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. In addition to inhibiting nitric oxide synthase, this compound has also been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins and other pro-inflammatory compounds. Inhibition of COX-2 can result in decreased inflammation and pain. This compound has also been shown to have antioxidant activity, which can help protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

6-Chloro-4-methyl-3-nitropyridin-2-amine has a number of advantages and limitations for lab experiments. One of the main advantages of this compound is its high solubility in a variety of solvents, which makes it easy to use in a variety of experiments. Additionally, this compound is relatively stable and has a long shelf life, which makes it ideal for long-term experiments. One of the main limitations of this compound is its relatively low reactivity, which can make it difficult to use in certain experiments. Additionally, this compound is a relatively expensive reagent, which can limit its use in some experiments.

Future Directions

There are a number of potential future directions for 6-Chloro-4-methyl-3-nitropyridin-2-amine. One potential direction is to explore its potential use in the synthesis of other compounds, such as pharmaceuticals and other chemicals. Additionally, further research could be done to explore the biochemical and physiological effects of this compound, as well as its potential therapeutic applications. Additionally, research could be done to explore the potential use of this compound in the synthesis of materials for use in biomedical applications, such as drug delivery systems. Finally, further research could be done to explore the potential use of this compound in the synthesis of materials for use in energy storage applications, such as batteries and fuel cells.

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include P280, P305+P351+P338, and P310 .

properties

IUPAC Name

6-chloro-4-methyl-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O2/c1-3-2-4(7)9-6(8)5(3)10(11)12/h2H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPKQALYNXQIMFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1[N+](=O)[O-])N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00743783
Record name 6-Chloro-4-methyl-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

863878-22-2
Record name 6-Chloro-4-methyl-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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